The Natural Occurrence and Isolation of 1-Methyl-2-nonyl-4(1H)-quinolone: A Technical Guide
The Natural Occurrence and Isolation of 1-Methyl-2-nonyl-4(1H)-quinolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation, and quantification of the quinolone alkaloid, 1-Methyl-2-nonyl-4(1H)-quinolone. This document details experimental protocols for its extraction and purification from plant sources and presents quantitative data from relevant studies. Furthermore, it illustrates the biosynthetic pathway of the broader class of 2-alkyl-4(1H)-quinolones, to which this compound belongs.
Natural Occurrence
1-Methyl-2-nonyl-4(1H)-quinolone is a naturally occurring alkaloid that has been identified in several plant species. Its presence has been confirmed in the fruits of Tetradium ruticarpum (formerly known as Evodia rutaecarpa) and in the shrub Raulinoa echinata.[1] While the broader class of 2-alkyl-4(1H)-quinolones are known secondary metabolites in some bacteria, the N-methylated form is more commonly associated with plant sources.
Isolation and Purification Methodologies
The isolation of 1-Methyl-2-nonyl-4(1H)-quinolone from its natural sources typically involves an initial extraction of a crude alkaloid mixture, followed by chromatographic purification. Bioassay-guided fractionation has been a common strategy to isolate this and related quinolone alkaloids from Evodia rutaecarpa.[2][3]
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) of Crude Alkaloids from Evodia rutaecarpa
Ultrasonic-assisted extraction is an efficient method for obtaining the initial crude extract containing quinolone alkaloids. The following is a general protocol based on methods developed for the quantification of alkaloids in Evodia rutaecarpa.[4]
Objective: To extract a crude mixture of alkaloids, including 1-Methyl-2-nonyl-4(1H)-quinolone, from the dried fruits of Evodia rutaecarpa.
Materials and Reagents:
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Dried and powdered fruits of Evodia rutaecarpa
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Ethanol (80% v/v in water)
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Ultrasonic bath or probe sonicator
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Filter paper or centrifugation apparatus
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Rotary evaporator
Procedure:
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Sample Preparation: Weigh a known amount of finely powdered, dried fruits of Evodia rutaecarpa.
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Extraction:
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Place the powdered plant material in a suitable flask.
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Add the 80% ethanol-water mixture in a specific solid-to-liquid ratio (e.g., 1:10 w/v).
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Submerge the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.
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Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C). The optimal time and temperature may require validation.
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Filtration/Centrifugation: Separate the extract from the solid plant material by filtration or centrifugation.
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Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
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Storage: Store the dried crude extract at a low temperature (e.g., 4°C) until further purification.
Experimental Protocol: High-Performance Counter-Current Chromatography (HPCCC) Purification
HPCCC is a liquid-liquid chromatography technique that has been successfully employed for the preparative separation of 1-Methyl-2-nonyl-4(1H)-quinolone from a crude extract of Evodia rutaecarpa.
Objective: To purify 1-Methyl-2-nonyl-4(1H)-quinolone from a crude alkaloid extract.
Instrumentation and Reagents:
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High-Performance Counter-Current Chromatography (HPCCC) instrument
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Two-phase solvent system: n-hexane-methanol-water-acetic acid (2:1:1:0.2, v/v) and (5:4:2:0.1, v/v)
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HPLC system for fraction analysis and purity determination
Procedure:
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Solvent System Preparation: Prepare the two-phase solvent system by mixing the components in the specified ratios. Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).
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HPCCC Instrument Setup:
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Fill the column with the stationary phase (the more viscous phase).
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Pump the mobile phase (the less viscous phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.
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Sample Loading: Dissolve a known amount of the crude extract in a small volume of the biphasic solvent mixture and inject it into the system.
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Elution and Fraction Collection: Elute the sample with the mobile phase. Collect fractions of the effluent at regular intervals.
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Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing 1-Methyl-2-nonyl-4(1H)-quinolone.
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Pooling and Concentration: Pool the pure fractions containing the target compound and evaporate the solvent to obtain the purified 1-Methyl-2-nonyl-4(1H)-quinolone.
Quantitative Data
The following tables summarize the quantitative data obtained from the isolation and analysis of 1-Methyl-2-nonyl-4(1H)-quinolone.
Table 1: Yield of 1-Methyl-2-nonyl-4(1H)-quinolone from Evodia rutaecarpa using HPCCC
| Parameter | Value | Reference |
| Starting Material | 1.3 g of crude extract | [5] |
| Purified Compound | 31.78 mg of 1-Methyl-2-nonyl-4(1H)-quinolone | [5] |
| Yield from Crude Extract | 2.44% (w/w) | Calculated from[5] |
Table 2: Quantification of Quinolone Alkaloids in Evodia rutaecarpa by HPLC-DAD
While the specific concentration of 1-Methyl-2-nonyl-4(1H)-quinolone was not individually reported in the abstract of the HPLC-DAD study, the method was validated for the simultaneous determination of several quinolone alkaloids, including 1-methyl-2-undecyl-4(1H)-quinolone, evocarpine, 1-methyl-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone, and dihydroevocarpine.[4] The study highlights the variability in the content of these alkaloids across different batches of the plant material.
Biosynthesis of 2-Alkyl-4(1H)-quinolones
The biosynthesis of the core structure of 2-alkyl-4(1H)-quinolones has been extensively studied in bacteria, particularly in Pseudomonas aeruginosa. The pqs operon plays a central role in this pathway. The following diagram illustrates the key steps in the biosynthesis of 2-alkyl-4(1H)-quinolones.
Caption: Bacterial biosynthesis of 2-alkyl-4(1H)-quinolones via the pqs operon.
The biosynthesis of N-methylated quinolones in plants, such as 1-Methyl-2-nonyl-4(1H)-quinolone, is understood to involve the collaboration of two novel type III polyketide synthases. These enzymes catalyze the condensation of N-methylanthraniloyl-CoA with a fatty acyl-CoA and malonyl-CoA to form the 2-alkylquinolone scaffold.
Conclusion
1-Methyl-2-nonyl-4(1H)-quinolone is a naturally occurring alkaloid with established presence in certain plant species. The protocols outlined in this guide for its extraction and purification, particularly utilizing ultrasonic-assisted extraction and high-performance counter-current chromatography, provide a robust framework for obtaining this compound for research and development purposes. The quantitative data indicates that the fruits of Evodia rutaecarpa are a viable source for this compound. Further investigation into the biosynthesis of this specific N-methylated quinolone in plants will be valuable for potential biotechnological production methods.
References
- 1. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of leukotriene biosynthesis by quinolone alkaloids from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Limonin, Two Indolequinazoline Alkaloids, and Four Quinolone Alkaloids in Evodia rutaecarpa (Juss.) Benth by HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
